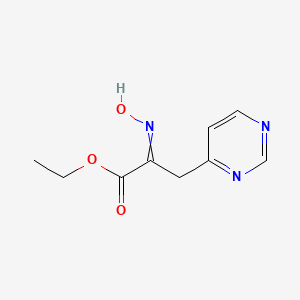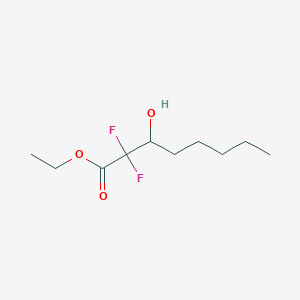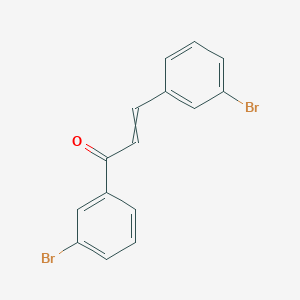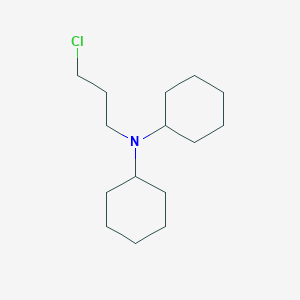![molecular formula C19H19BrO5 B14346396 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate CAS No. 93645-61-5](/img/structure/B14346396.png)
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(5-bromopentanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pentanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pentanoyl derivatives.
Oxidation: Formation of 4-hydroxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate.
Hydrolysis: Formation of 4-methoxyphenol and 4-[(5-bromopentanoyl)oxy]benzoic acid.
Applications De Recherche Scientifique
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. This reactivity is utilized in various chemical transformations and biological interactions. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl benzoate: Similar structure but lacks the bromopentanoyl group.
4-Methylphenyl benzoate: Similar ester structure with a methyl group instead of a methoxy group.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar ester structure with a butenyl group instead of a bromopentanoyl group
Uniqueness
This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it distinct from other similar esters .
Propriétés
Numéro CAS |
93645-61-5 |
|---|---|
Formule moléculaire |
C19H19BrO5 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-(5-bromopentanoyloxy)benzoate |
InChI |
InChI=1S/C19H19BrO5/c1-23-15-9-11-17(12-10-15)25-19(22)14-5-7-16(8-6-14)24-18(21)4-2-3-13-20/h5-12H,2-4,13H2,1H3 |
Clé InChI |
FDRUQUQPDMJXRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)





![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)


![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
